1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate
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Overview
Description
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a 2,4,6-trimethylphenyl group and a cyclododecyl group attached to an imidazolium ring, with a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate typically involves the reaction of 1-(2,4,6-trimethylphenyl)imidazole with cyclododecyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the final product. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as potassium carbonate or sodium hydride are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can lead to a wide range of imidazolium derivatives with different functional groups.
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate involves its interaction with molecular targets and pathways. The imidazolium ring can interact with various biological molecules, leading to changes in their structure and function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trimethylphenyl)imidazole: Lacks the cyclododecyl group and tetrafluoroborate anion.
1-(2,4,6-Trimethylphenyl)-3-methylimidazolium tetrafluoroborate: Contains a methyl group instead of a cyclododecyl group.
1-(2,4,6-Trimethylphenyl)-3-ethylimidazolium tetrafluoroborate: Contains an ethyl group instead of a cyclododecyl group.
Uniqueness
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium tetrafluoroborate is unique due to the presence of the bulky cyclododecyl group, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N2.BF4/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;2-1(3,4)5/h15-19,23H,4-14H2,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLYKBYNXEVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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